molecular formula C14H8BrI B3286907 Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- CAS No. 832744-33-9

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-

Cat. No.: B3286907
CAS No.: 832744-33-9
M. Wt: 383.02 g/mol
InChI Key: TYJIMDLBJUEADV-UHFFFAOYSA-N
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Description

The Strategic Importance of Aryl Halides as Synthetic Handles in Complex Molecule Construction

Aryl halides are foundational building blocks in modern organic chemistry, primarily serving as versatile electrophilic partners in a multitude of cross-coupling reactions. researchgate.netchemicalbook.comnih.gov The carbon-halogen bond, while generally stable, can be selectively activated by transition metal catalysts, most notably palladium, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity has become a cornerstone of complex molecule synthesis, allowing for the modular and efficient assembly of intricate molecular frameworks from simpler precursors. nih.govrsc.org

The utility of aryl halides is further enhanced by the differential reactivity of the various halogens. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. nih.gov This predictable hierarchy allows for selective or sequential reactions on polyhalogenated aromatic compounds, a concept central to the synthetic utility of molecules like Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-. nih.govacs.org

Principles of Orthogonal Reactivity in Multifunctionalized Aromatic Systems

Orthogonal reactivity refers to the ability to selectively perform a chemical transformation at one reactive site in a molecule without affecting another, chemically distinct, reactive site. This principle is of paramount importance in the synthesis of complex molecules as it allows for a stepwise and controlled construction of the target structure. In the context of polyhalogenated aromatic compounds, the differential reactivity of the carbon-halogen bonds provides a powerful tool for orthogonal functionalization. nih.gov

For a molecule such as Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, the carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, than the carbon-bromine bond. wikipedia.org This allows for the selective functionalization of the iodinated aryl ring while leaving the brominated aryl ring intact for subsequent transformations under different reaction conditions. This orthogonal "handle" approach provides a strategic advantage in the synthesis of unsymmetrical and highly functionalized diarylethyne derivatives.

Contextualization of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- within Advanced Synthetic Chemistry and Materials Science Research

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- emerges as a highly valuable and versatile building block at the intersection of advanced synthetic chemistry and materials science. Its architecture embodies the principles of modularity and orthogonal reactivity. The presence of two distinct halogen atoms with different reactivities on a rigid, conjugated scaffold makes it an ideal platform for the stepwise and controlled synthesis of complex molecular wires, functional polymers, and novel organic electronic materials. jcu.edu.aunih.gov

The synthesis of this compound would typically be achieved through a Sonogashira cross-coupling reaction between 1-bromo-4-ethynylbenzene (B14332) and 1,4-diiodobenzene, or a related variant. researchgate.netresearchgate.net The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net

The subsequent selective functionalization of the iodo- and bromo-substituents allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties. This capability is crucial for the development of new materials for applications in organic electronics, where precise control over molecular structure is essential for achieving desired device performance. jcu.edu.au

Interactive Data Tables

Below are interactive data tables for the key precursor molecules involved in the synthesis of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-.

Compound NameChemical FormulaMolecular Weight (g/mol)CAS NumberMelting Point (°C)Boiling Point (°C)
1-Bromo-4-ethynylbenzeneC₈H₅Br181.03766-96-164-6788-90 (at 16 mmHg)
1-Bromo-4-iodobenzeneC₆H₄BrI282.90589-87-791-92252

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[2-(4-iodophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrI/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIMDLBJUEADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40835116
Record name 1-Bromo-4-[(4-iodophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40835116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832744-33-9
Record name 1-Bromo-4-[(4-iodophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40835116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzene, 1 Bromo 4 4 Iodophenyl Ethynyl and Analogous Systems

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl-Ethynyl-Aryl Linkages

Transition metals, particularly palladium and copper, are pivotal in catalyzing the formation of the C(sp)-C(sp²) bond that defines the structure of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-. These metals facilitate catalytic cycles involving steps like oxidative addition, transmetalation, and reductive elimination to couple aryl halides with terminal alkynes.

Palladium-Catalyzed Approaches for C(sp)-C(sp2) Bond Formation

Palladium catalysis is a versatile and widely employed tool for C-C bond formation in organic synthesis. researchgate.net Several named reactions, each with distinct substrates and mechanisms, can be adapted to synthesize the target compound and its analogues.

The Sonogashira cross-coupling reaction is a premier method for the synthesis of arylalkynes. nih.gov It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netnih.gov This reaction is fundamental in forming the C(sp²)-C(sp) bonds necessary for creating diarylacetylene structures. researchgate.net

For the specific synthesis of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, a Sonogashira reaction could be envisioned between 1-bromo-4-ethynylbenzene (B14332) and 1,4-diiodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-position. A typical protocol would utilize a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), along with a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine or diisopropylamine in a suitable solvent. rsc.orgprepchem.com

An analogous synthesis reported in the literature involves the reaction of 1-bromo-4-ethynylbenzene with 1-(trifluoromethyl)-4-iodobenzene using Pd(PPh₃)₄ and CuI in diisopropylamine to yield the corresponding diarylacetylene. rsc.org While many protocols use a copper co-catalyst, copper-free Sonogashira reactions have also been developed to avoid issues like acetylene homocoupling. nih.gov

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
1-Bromo-4-ethynylbenzene1-Iodo-4-(trifluoromethyl)benzenePd(PPh₃)₄, CuIi-Pr₂NHi-Pr₂NH1-Bromo-4-[2-(4-(trifluoromethyl)phenyl)ethynyl]benzene
4-IodotoluenePhenylacetylene5% Pd on alumina, 0.1% Cu₂O on alumina-THF-DMA4-Methyl-1-(phenylethynyl)benzene
1-Bromo-4-iodobenzeneEthynyltrimethylsilanePd(PPh₃)₂Cl₂, CuITriethylamineDMF1-Bromo-4-[(trimethylsilyl)ethynyl]benzene

This table presents examples of Sonogashira coupling conditions for analogous systems. rsc.orgprepchem.comrsc.org

While the Sonogashira reaction is ideal for forming the ethynyl linkage, Suzuki-Miyaura and Stille couplings are powerful methods for constructing biaryl systems, which can serve as precursors to the final target molecule. nih.gov

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound (like an arylboronic acid) and an organic halide catalyzed by a palladium complex. nih.govyoutube.com This reaction is noted for its mild conditions and the low toxicity of its boron-containing reagents. nih.gov In a multi-step synthesis, one could couple an appropriately substituted arylboronic acid with an aryl halide to assemble one of the aromatic rings of the final product before introducing the alkyne. For instance, a boronic acid derivative of 1-bromo-benzene could be coupled with 1,4-diiodobenzene to form a bromo-iodobiphenyl precursor.

The Stille coupling reaction involves the coupling of an organotin compound (stannane) with an organic halide, also catalyzed by palladium. youtube.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. nih.gov This method could be used to assemble the aryl fragments by, for example, reacting an arylstannane with an aryl halide.

Both Suzuki and Stille reactions broaden the strategic possibilities for synthesizing complex diarylacetylenes by allowing for the modular assembly of the aromatic components prior to the final alkynylation step. nih.govyoutube.com

The Heck reaction provides an alternative pathway by first creating a C-C double bond, which can then be converted to a triple bond. This reaction typically couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org

To form a precursor for Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, one could perform a Heck coupling between an aryl halide, such as 1-bromo-4-iodobenzene, and an alkene like styrene or a protected vinyl species. rsc.orgresearchgate.net This would form a styryl linkage. The resulting stilbene derivative can then be transformed into the desired diarylacetylene. A common method for this conversion is bromination of the double bond followed by a double dehydrobromination using a strong base to form the alkyne. This two-step sequence, starting with a Heck reaction, offers a viable alternative to direct alkynylation methods. nih.gov

Copper-Catalyzed Methodologies and Ligand-Mediated Reactions

While often used as a co-catalyst with palladium, copper can also serve as the primary catalyst for C(sp)-C(sp²) bond formation. Copper-catalyzed methods can be more economical than palladium-based systems and offer different reactivity and substrate scope. organic-chemistry.org These reactions, often requiring ligands to stabilize the copper catalyst and mediate the reaction, provide an important alternative for synthesizing aryl-ethynyl linkages. organic-chemistry.org

A notable copper-catalyzed strategy is the decarboxylative cross-coupling reaction. This method forms a new C-C bond by reacting a carboxylic acid with an organic halide, which is accompanied by the loss of carbon dioxide (CO₂). wikipedia.org A significant advantage is the use of relatively inexpensive and stable carboxylic acids instead of the more sensitive organometallic reagents used in other coupling reactions. wikipedia.org

To synthesize an aryl-ethynyl-aryl system, an aryl halide can be coupled with an alkynyl carboxylic acid (e.g., phenylpropiolic acid). wikipedia.orgresearchgate.net The reaction is typically catalyzed by a copper(I) salt. wikipedia.org The process involves the formation of a copper acetylide intermediate after decarboxylation of the alkynyl carboxylic acid, which then couples with the aryl halide. This approach avoids the need for handling terminal alkynes directly and represents a powerful, modern strategy for C-C bond formation. soci.orgnih.gov Bimetallic systems using both palladium and copper or silver have also been developed for these transformations. acs.org

Development of Copper-Free Sonogashira Protocols

The traditional Sonogashira reaction, while powerful, can be hampered by the use of a copper co-catalyst, which can promote the undesirable homocoupling of the terminal alkyne substrate, known as Glaser coupling. chemrxiv.orgvander-lingen.nl This side reaction reduces the yield of the desired cross-coupled product and complicates purification. nih.gov To address this limitation, significant research has been directed towards the development of copper-free Sonogashira protocols. vander-lingen.nlresearchgate.net

These protocols rely on palladium catalysis alone, often requiring carefully selected ligands, bases, and reaction conditions to achieve high efficiency. researchgate.netnih.gov The mechanism of the copper-free reaction is believed to proceed through a pathway where palladium plays the dual role of activating both the aryl halide and the alkyne. nih.gov A variety of palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and air-stable precatalysts like [DTBNpP] Pd(crotyl)Cl, have been successfully employed. nih.govacs.orgnih.gov The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often facilitating the reaction at milder conditions, including room temperature. acs.orgnih.gov The reaction is compatible with a wide range of functional groups and has been successfully performed in various solvents, including aqueous media and ionic liquids, enhancing its "green chemistry" credentials. nih.govacs.org

Table 1: Comparison of Catalytic Systems in Copper-Free Sonogashira Reactions

Catalyst/Precatalyst Ligand Base Solvent Temperature (°C) Key Feature
Pd(OAc)₂ 1,3-bis(5-ferrocenylisoxazoline-3-yl)benzene Amine Various RT - High High thermal stability. nih.gov
PdCl₂(PPh₃)₂ None Diisopropylamine or Piperidine [BMIm][PF₆] (Ionic Liquid) RT Catalyst can be recycled. acs.org
[DTBNpP]Pd(crotyl)Cl DTBNpP (internal) TMP DMSO Room Temp. Uses an air-stable precatalyst. acs.org
Pd(CH₃CN)₂Cl₂ cataCXium A Cs₂CO₃ 1,4-dioxane Room Temp. Amine-free conditions. nih.gov

Nickel and Other Earth-Abundant Metal Catalysis in C-C Bond Formation

While palladium has been the dominant catalyst in cross-coupling chemistry, its high cost and low natural abundance have spurred research into alternatives using more earth-abundant first-row transition metals like nickel, iron, and cobalt. rsc.orgnih.govresearchgate.netacs.org Nickel, in particular, has emerged as a promising substitute for palladium in Sonogashira-type couplings due to its lower cost, reduced toxicity, and high catalytic activity. rsc.org

Nickel-based catalytic systems have been developed for the coupling of terminal alkynes with aryl iodides and bromides. nih.gov These reactions often proceed under mild conditions and demonstrate the advantage of nickel's facile oxidative addition with C(sp²) partners. nih.gov Various homogeneous and heterogeneous nickel catalysts, including those with phosphorus and nitrogen-based ligands, have been reported to effectively catalyze C(sp²)-C(sp) bond formation. rsc.org Some nickel-catalyzed protocols can even be performed in water, offering an environmentally benign alternative to organic solvents. tandfonline.com Beyond nickel, other earth-abundant metals like cobalt and iron are also being explored for their potential in mediating C-C bond-forming reactions, including the hydrosilylation and hydroboration of alkynes, which are precursors to versatile organosilane and organoboron reagents. nih.govmdpi.com

Table 2: Examples of Earth-Abundant Metal Catalysis in C-C Coupling

Metal Catalyst Reactants Reaction Type Key Advantage
Ni(PPh₃)₂Cl₂ / CuI Aryl iodides, Terminal alkynes Sonogashira Coupling Economic advantage over palladium. tandfonline.com
Nickel complexes Non-activated alkyl chlorides, Terminal alkynes Sonogashira C(sp³)-C(sp) Coupling Utilizes less reactive alkyl chlorides. kit.edu
Cobalt complexes Aryl alkynes, Silanes Dihydrosilylation Selective installation of two silyl groups. nih.gov
Iron catalysts Alkenes/Alkynes Dicarbofunctionalization Sustainable alternative to palladium. researchgate.net

Precursor Design and Synthesis for Sequential Functionalization

The synthesis of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- relies on the strategic preparation of precursors that allow for selective and sequential chemical transformations. The differential reactivity of the bromine and iodine substituents is key to this strategy, with the carbon-iodine bond being significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.org This allows for the selective reaction at the iodo-substituted position while leaving the bromo- group intact for subsequent functionalization.

Preparation of Dihaloaromatic Precursors (e.g., 1-Bromo-4-iodobenzene)

1-Bromo-4-iodobenzene is a crucial dihaloaromatic precursor for the target molecule. wikipedia.orgatamanchemicals.com A common and effective laboratory-scale synthesis involves a Sandmeyer-type reaction. wikipedia.org This process typically starts from 4-bromoaniline, which is first converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid like sulfuric acid. wikipedia.orgchemicalbook.com The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield 1-bromo-4-iodobenzene. wikipedia.orgchemicalbook.comchemicalbook.com This method provides a reliable route to the desired 1,4-disubstituted pattern.

Directed Halogenation Techniques for Bromine and Iodine Incorporation

For more complex aromatic systems or when specific regioselectivity is required, directed halogenation techniques offer precise control over the position of halogen incorporation. A powerful method in this regard is directed ortho-lithiation (DoM). uwindsor.caresearchgate.net In this strategy, a directing metalation group (DMG) on the aromatic ring, such as an amide or carbamate, coordinates to an organolithium base (e.g., n-BuLi or s-BuLi). uwindsor.caresearchgate.net This coordination directs the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. This intermediate can then be quenched with an electrophilic halogen source, such as iodine (I₂) or 1,2-diiodoethane, to introduce an iodine atom specifically at the position adjacent to the directing group. researchgate.net While direct lithiation is generally slower than halogen-metal exchange for aryl bromides and iodides, it is a key strategy for the initial, regioselective introduction of halogens onto a functionalized arene. uwindsor.ca

Another phenomenon, the "halogen dance," is an isomerization process where a halogen atom can migrate to a more thermodynamically stable position on the aromatic ring under the influence of a strong base, which can also be utilized in specialized synthetic strategies. acs.orgresearchgate.net

Halogen Exchange Reactions for Enhanced Reactivity

To enhance the reactivity of an aryl halide for subsequent coupling reactions, halogen exchange reactions can be employed. The aromatic Finkelstein reaction is a notable example, where a less reactive aryl halide (like a bromide or chloride) is converted into a more reactive aryl iodide. acs.orgfrontiersin.org This transformation is typically catalyzed by a copper(I) salt, such as CuI, often in the presence of a diamine ligand. acs.org The reaction is driven by the use of an iodide salt, like sodium iodide (NaI), in a suitable solvent such as dioxane or n-butanol. acs.org This method is compatible with a variety of functional groups and provides an efficient route to aryl iodides, which are superior substrates for many palladium-catalyzed cross-coupling reactions. acs.orgfrontiersin.org Metal-free, photo-induced versions of this reaction have also been developed, offering an alternative under mild conditions. frontiersin.orgorganic-chemistry.org

Synthesis of Ethynyl-Functionalized Aromatic Precursors (e.g., 1-Bromo-4-ethynylbenzene)

1-Bromo-4-ethynylbenzene is the second key precursor required for the final coupling step. chemsynthesis.compubcompare.ai Its synthesis can be achieved via a Sonogashira coupling reaction. A common strategy involves the reaction of 1-bromo-4-iodobenzene with an acetylene surrogate, such as trimethylsilylacetylene (TMSA). Due to the higher reactivity of the C-I bond, the Sonogashira coupling occurs selectively at the iodo-position, leaving the bromo-position untouched. wikipedia.org The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. rsc.org Following the coupling reaction, the trimethylsilyl (TMS) protecting group is readily removed, often under mild basic conditions (e.g., using potassium carbonate in methanol or a fluoride source like TBAF), to unmask the terminal alkyne and yield 1-bromo-4-ethynylbenzene. chemrxiv.org

Table 3: Synthetic Routes to Key Precursors

Precursor Starting Material(s) Key Reaction Type Reagents
Alkyne Protection and Deprotection Strategies (e.g., Trimethylsilyl Acetylene)

In the synthesis of complex alkynyl compounds, the acidic proton of a terminal alkyne can lead to undesirable side reactions, most notably the oxidative homocoupling known as Glaser coupling. To prevent this and ensure selective cross-coupling, a protection/deprotection strategy is often necessary. ccspublishing.org.cn Trialkylsilyl groups, especially the trimethylsilyl (TMS) group, are widely employed for this purpose due to their straightforward introduction, stability under various reaction conditions, and facile removal. ccspublishing.org.cngelest.com

The synthesis of unsymmetrical diarylalkynes, such as Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, can effectively utilize this strategy. A common route involves the Sonogashira cross-coupling of an aryl halide with trimethylsilylacetylene (TMSA). The TMS group is stable under the standard palladium-copper catalyzed Sonogashira conditions, effectively preventing homocoupling and allowing the desired C-C bond to form. gelest.com For instance, in a synthesis of a precursor, 1-bromo-4-iodobenzene can be selectively coupled with TMSA. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the reaction occurs preferentially at the iodo-substituted position, yielding ((4-bromophenyl)ethynyl)trimethylsilane. prepchem.comwikipedia.org

Once the coupling reaction is complete, the silyl group must be removed to free the terminal alkyne for subsequent reactions or to yield the final deprotected product. This protiodesilylation can be accomplished under mild conditions that tolerate a wide range of other functional groups. gelest.com Common methods for cleaving the C-Si bond include treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF), or using a base like potassium carbonate in methanol. ccspublishing.org.cngelest.com The choice of reagent can be tailored to the substrate; for example, the selective removal of a TMS group in the presence of a more sterically hindered silyl group like a triisopropylsilyl (TIPS) group can be achieved. gelest.com

Table 1: Common Reagents for Deprotection of Trimethylsilyl Alkynes

ReagentSolventTypical ConditionsSelectivity Notes
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)-20°C to Room TempHighly effective; can be used for more hindered silanes. ccspublishing.org.cn
Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room TempA mild and simple method for alkynyltrimethylsilanes. gelest.com
Silver(I) Nitrate (AgNO₃)Aqueous solutionRoom TempOffers chemoselective deprotection in the presence of certain other silyl ethers. researchgate.net
Methyl Lithium (MeLi)Diethyl etherLow TempCan be used for selective desilylation of bis(trimethylsilyl) compounds. gelest.com

Multi-Component Reactions and One-Pot Synthetic Sequences

The synthesis of unsymmetrically substituted diarylalkynes has benefited significantly from such strategies. A notable one-pot method integrates a Sonogashira coupling with a subsequent decarboxylative coupling, thereby avoiding the need for traditional alkyne protection-deprotection steps. organic-chemistry.orgnih.gov In this approach, propiolic acid is used as a versatile, difunctional alkyne equivalent. organic-chemistry.org The sequence begins with the palladium-catalyzed Sonogashira coupling of an aryl iodide with propiolic acid. Following this initial coupling, a second aryl halide (an aryl bromide) is added to the same pot, and under heating, a second palladium-catalyzed coupling occurs, this time with concomitant decarboxylation, to yield the unsymmetrical diarylalkyne. organic-chemistry.org This method is highly selective and generates only carbon dioxide as a byproduct. organic-chemistry.org

The sequencing of MCRs with subsequent cyclization reactions has also emerged as a powerful tool for rapidly building molecular diversity. nih.gov While not always directly applied to the synthesis of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, these principles guide the development of novel and efficient routes to analogous complex systems. The ability to construct key intermediates through MCRs, which can then undergo further transformations in the same pot, represents a significant advance in synthetic chemistry. nih.gov

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The success of synthesizing diarylalkynes like Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- via cross-coupling reactions is highly dependent on the careful optimization of several reaction parameters. kaust.edu.sa Fine-tuning these conditions is crucial for maximizing product yield, minimizing the formation of byproducts such as diyne homocoupling products, and adhering to the principles of green chemistry. kaust.edu.saresearchgate.net

Key Parameters for Optimization:

Catalyst System : The traditional Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) salt (e.g., copper(I) iodide). rsc.org However, the copper co-catalyst can promote alkyne homocoupling. Consequently, copper-free protocols have been developed and optimized to enhance selectivity. kaust.edu.sa Furthermore, reducing the catalyst loading is a key goal for both cost and sustainability. Research has shown that catalyst concentrations can sometimes be lowered to as little as 0.025 mol% for reactive substrates without compromising the yield. kaust.edu.sa

Base : A base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. Organic amine bases such as triethylamine (Et₃N) and diisopropylamine are commonly used and can often serve as the solvent as well. kaust.edu.sarsc.org Optimization studies have demonstrated that the amount of base can be critical; for example, reducing the excess of triethylamine from nine to just four equivalents can maintain high yields while reducing waste. kaust.edu.sa

Solvent : The choice of solvent can influence reaction rates and selectivity. While amine bases often double as solvents, other organic solvents like dimethylformamide (DMF) and toluene are also effective. prepchem.comrsc.org A significant area of optimization involves the development of protocols that use more environmentally benign solvents, including water. kaust.edu.sa

Temperature and Time : Sonogashira couplings can be performed over a wide range of temperatures, from ambient temperature to reflux. rsc.orgnih.gov Lowering the reaction temperature can enhance the selectivity of the reaction, particularly when dealing with substrates containing multiple reactive sites, such as 1-bromo-4-iodobenzene. wikipedia.orgnih.gov The reaction between 1-bromo-4-iodobenzene and an alkyne can be conducted at room temperature to selectively couple at the more reactive C-I bond. wikipedia.org Optimization involves finding the ideal temperature and time to ensure the reaction goes to completion without degrading the reactants or products. nih.gov

Table 2: Optimization of Sonogashira Reaction Parameters

ParameterVariableEffect on ReactionReference
CatalystPalladium LoadingCan be reduced to 0.025-0.25 mol% for efficient coupling. kaust.edu.sa
Copper(I) Co-catalystCan be eliminated to prevent homocoupling byproducts. kaust.edu.sa
BaseEquivalents of Et₃NExcess can be reduced (e.g., to 4 eq.) without loss of efficiency. kaust.edu.sa
SolventAqueous MediumEnables development of sustainable, "green" protocols. kaust.edu.sa
TemperatureRoom Temperature vs. HeatingLower temperatures can improve selectivity for substrates with multiple halides. wikipedia.orgnih.gov

Reaction Mechanisms and Fundamental Mechanistic Investigations

Detailed Mechanistic Pathways of Palladium- and Copper-Catalyzed Cross-Coupling

The synthesis of the core structure of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is typically achieved through a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, a process catalyzed by a palladium complex and often co-catalyzed by a copper(I) salt. wikipedia.orgresearchgate.net The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.org

The catalytic cycle begins with a palladium(0) species, which is the active catalyst. wikipedia.org If a palladium(II) precatalyst is used, it is first reduced in situ to palladium(0). wikipedia.orglibretexts.org

The first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. nih.gov In the context of precursors to Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, such as 1-bromo-4-iodobenzene, the palladium(0) catalyst will preferentially react with the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. semanticscholar.orgnih.gov This selectivity is a direct consequence of the bond dissociation energies, where the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage. semanticscholar.org

The reactivity order for aryl halides in oxidative addition is generally I > Br > Cl > F. wikipedia.orgnih.gov This differential reactivity allows for selective cross-coupling at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations. Experimental and computational studies have established that oxidative addition of aryl bromides to a monoligated palladium complex, Pd(PPh₃), is a key step. nih.gov The process can be considered largely irreversible for aryl bromides. nih.gov In contrast, for aryl iodides, the initial binding to the palladium complex may be the first irreversible step, preceding the actual oxidative addition. nih.gov The nature of the phosphine ligands and the solvent can also influence the mechanism of oxidative addition, with concerted, nucleophilic substitution, and radical pathways being considered. rsc.org

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Oxidative Addition
Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity
C-I~67.2Highest
C-Br~82.6Intermediate

Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation. In the traditional Sonogashira reaction, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then transfers the alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst. wikipedia.org In copper-free Sonogashira reactions, the base is believed to facilitate the formation of a palladium acetylide intermediate directly. wikipedia.orgresearchgate.net

The final step of the catalytic cycle is reductive elimination. libretexts.org In this step, the two organic groups (the aryl group from the original halide and the alkynyl group) on the palladium(II) complex are coupled, forming the desired product, Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-. This process also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Role of Catalyst Ligands and Additives in Directing Selectivity and Efficiency

The choice of ligands on the palladium catalyst is critical for the success of the cross-coupling reaction. researchgate.net Phosphine ligands, such as triphenylphosphine (PPh₃), and N-heterocyclic carbenes (NHCs) are commonly employed. wikipedia.orglibretexts.org These ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and selectivity. wikipedia.org Bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination. libretexts.orgresearchgate.net For instance, the use of bulky phosphine ligands like P(t-Bu)₃ has been shown to be necessary for certain challenging couplings. researchgate.net

The copper(I) co-catalyst, typically copper(I) iodide (CuI), plays a crucial role in the traditional Sonogashira reaction by facilitating the formation of the copper acetylide, which accelerates the transmetalation step. wikipedia.orgnih.gov However, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). wikipedia.org To circumvent this, copper-free Sonogashira protocols have been developed, which often rely on the use of specific ligands and bases to promote the reaction. wikipedia.orgnih.gov In some cases, other co-catalysts like gold(I) have been explored to avoid the issues associated with copper. organic-chemistry.org

Investigation of Intermediates and Transition State Structures

The direct observation of catalytic intermediates in palladium-catalyzed cross-coupling reactions is often challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided significant insights into the structures of these species. acs.orgrsc.org For instance, palladium(II) complexes formed after oxidative addition have been identified. rsc.org

Density Functional Theory (DFT) calculations have been instrumental in modeling the entire catalytic cycle, including the structures of transition states for oxidative addition, transmetalation, and reductive elimination. nih.govacs.org These computational studies have helped to elucidate the energetic favorability of different mechanistic pathways and the role of ligands and additives in influencing the reaction barriers. nih.govresearchgate.net For example, DFT studies have been used to compare the energetics of different pathways for the deprotonation step in copper-free Sonogashira reactions. researchgate.net

Influence of Substituents on Aromatic Electrophilic Substitution and Deactivation Patterns

The bromo and iodo substituents on the phenyl rings of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- influence the reactivity of the aromatic rings towards electrophilic substitution. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. msu.edulibretexts.orglibretexts.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at these positions. libretexts.orgwou.edu

The deactivating effect of halogens is due to their high electronegativity, which withdraws electron density from the ring through the sigma bond. msu.edulibretexts.org This deactivation makes electrophilic substitution reactions on the halogenated rings of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- slower than on unsubstituted benzene. The resonance effect, while weaker than the inductive effect for halogens, is responsible for directing incoming electrophiles to the positions ortho and para to the halogen. libretexts.orglibretexts.org

Table 2: Influence of Halogen Substituents on Electrophilic Aromatic Substitution
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-BrElectron-withdrawingElectron-donatingDeactivatingOrtho, Para-directing
-IElectron-withdrawingElectron-donatingDeactivatingOrtho, Para-directing

Radical Pathways in Halogen Atom Transfer Reactions

While the mechanisms of palladium-catalyzed cross-coupling reactions are predominantly described by ionic pathways involving Pd(0) and Pd(II) intermediates, the possibility of radical pathways cannot be entirely dismissed, particularly in the context of halogen atom transfer (XAT) reactions. researchgate.net Recent studies have shown that α-aminoalkyl radicals can promote the homolytic activation of carbon-halogen bonds, including those in aryl halides. nih.govmanchester.ac.uk This process, known as halogen-atom transfer, involves the abstraction of a halogen atom by a radical species to generate an aryl radical. researchgate.netnih.gov

In the context of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, while not the primary pathway in a well-controlled Sonogashira reaction, side reactions involving radical intermediates could potentially occur under certain conditions, such as in the presence of radical initiators or under photochemical conditions. nih.gov The generation of aryl radicals from the C-Br or C-I bonds could lead to alternative reaction pathways and the formation of byproducts. The reactivity in such radical processes would again be expected to be higher for the weaker C-I bond compared to the C-Br bond. manchester.ac.uk

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the electronic structure of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-. These calculations can elucidate the distribution of electrons within the molecule, highlighting the influence of its distinct functional groups: the bromo, iodo, and ethynyl moieties. The electronegativity of the halogen atoms (bromine and iodine) and the electron-rich triple bond of the ethynyl group create a unique electronic environment.

Calculations of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions. For this compound, the π-systems of the phenyl rings and the ethynyl bridge are expected to contribute significantly to the HOMO, while the LUMO is likely distributed across the aromatic systems, influenced by the electron-withdrawing nature of the halogens.

The molecular conformation is also a key area of study. While the rigidity of the ethynyl linker and the phenyl rings suggests a relatively planar core structure, quantum calculations can determine the most stable geometric arrangement, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding how the molecule might pack in a solid state or interact with other molecules.

Table 1: Calculated Molecular Properties of Related Aryl Halides

Property 1-Bromo-4-iodobenzene 1-Bromo-4-ethynylbenzene (B14332)
Molecular Formula C6H4BrI nist.govwikipedia.org C8H5Br nih.gov
Molecular Weight 282.90 g/mol nist.govwikipedia.org 181.03 g/mol nih.govsigmaaldrich.com
Appearance Colorless solid wikipedia.org Solid sigmaaldrich.com

| Melting Point | 91 °C wikipedia.org | 64-67 °C sigmaaldrich.com |

This table presents data for related precursor molecules to provide context for the properties of the target compound.

Modeling Reaction Pathways and Energy Profiles for Synthetic Transformations

Computational modeling is an invaluable tool for mapping the reaction pathways involved in the synthesis of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-. A primary synthetic route for this class of compounds is the Sonogashira cross-coupling reaction. wikipedia.org This typically involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.

For the synthesis of the target molecule, one could envision a reaction between 1-bromo-4-ethynylbenzene and 1,4-diiodobenzene, or more selectively, between 4-bromophenylacetylene and 1-iodo-4-bromobenzene. The latter is more strategic due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. wikipedia.org

Theoretical models can simulate the entire catalytic cycle of the Sonogashira coupling for this specific transformation:

Oxidative Addition: The initial step where the aryl iodide (or bromide) adds to the palladium(0) catalyst.

Transmetalation: The transfer of the alkynyl group from a copper acetylide intermediate to the palladium center.

Reductive Elimination: The final step where the coupled product is eliminated, regenerating the palladium(0) catalyst.

By calculating the energy of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile helps identify the rate-determining step of the reaction and provides insights into the reaction kinetics and thermodynamics, allowing for the optimization of reaction conditions such as temperature, solvent, and catalyst choice.

Density Functional Theory (DFT) Investigations of Adsorption and Surface Reactivity (relevant to related ethynylarenes)

Density Functional Theory (DFT) is a widely used computational method to study the interaction of molecules with surfaces, which is crucial for applications in materials science and heterogeneous catalysis. For ethynylarenes like Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, DFT can model their adsorption and subsequent reactivity on various substrates, such as metal or semiconductor surfaces.

Studies on related molecules, like acetylene, have utilized DFT to investigate adsorption processes on surfaces like copper(I) oxide (Cu₂O). nih.gov These studies show that the perfect, stoichiometric surface is active in adsorbing the acetylene molecule, with a calculated adsorption energy of 1.13 eV. nih.gov The presence of surface defects, such as coordinatively unsaturated copper sites, can significantly influence the adsorption energy and the reaction pathways for processes like oxidation or hydrogenation. nih.gov

For Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, DFT calculations could predict:

The most favorable adsorption sites on a given surface.

The geometry of the adsorbed molecule.

The electronic interactions between the molecule and the surface, such as charge transfer.

The energy barriers for surface-mediated reactions, providing a mechanistic understanding of its surface reactivity.

Computational Prediction of Reactivity and Regioselectivity in Novel Reactions

Conceptual DFT provides a framework for predicting the reactivity and regioselectivity of molecules through various descriptors. scielo.org.mxjmcs.org.mx These descriptors quantify the response of a molecule's energy to changes in its number of electrons.

For Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, these descriptors can predict how it will behave in chemical reactions:

Global Reactivity Descriptors: Quantities like ionization potential, electron affinity, chemical hardness, and electrophilicity index give a general overview of the molecule's reactivity. jmcs.org.mx For example, a lower ionization energy suggests the molecule is a better electron donor. scielo.org.mxjmcs.org.mx

Local Reactivity Descriptors: Fukui functions and the molecular electrostatic potential map are used to identify the most reactive sites within the molecule. scielo.org.mxjmcs.org.mx These tools can distinguish the reactivity of the two different halogen atoms. In palladium-catalyzed reactions, the C-I bond is known to be more reactive than the C-Br bond, a selectivity that can be rationalized through computational analysis of the local electronic structure and bond dissociation energies. wikipedia.org The calculations would likely show a lower energy barrier for the oxidative addition at the C-I bond, confirming it as the preferred site for substitution reactions.

Exploration of Non-Covalent Interactions and Halogen Bonding in Related Systems

Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological systems. nih.gov For Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, the most significant non-covalent interaction involving the halogen atoms is halogen bonding.

Halogen bonding is a directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic Lewis base. nih.govacs.org The strength of the σ-hole increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govacs.org

Computational studies can explore these interactions in detail:

σ-hole Characterization: The molecular electrostatic potential surface of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- can be calculated to visualize the positive σ-holes on both the iodine and bromine atoms along the C-I and C-Br bond axes. The potential is expected to be more positive on the iodine atom, indicating its capacity to form stronger halogen bonds.

Interaction Energies: The strength of halogen bonds with various Lewis bases (e.g., pyridines, carbonyls) can be quantified by calculating the complex formation energies. acs.org For instance, the interaction energy for I···O contacts is estimated to be in the range of 14.2–17.6 kJ/mol, which is significantly stronger than Br···O contacts (9.0–12.1 kJ/mol). acs.org

Directionality: The highly directional nature of halogen bonds, with a bond angle close to 180°, is a key feature that can be confirmed through geometry optimization of halogen-bonded complexes. rsc.org

These computational explorations are crucial for designing crystal structures and functional materials where the controlled self-assembly of molecules is directed by these specific non-covalent interactions. rsc.orgmdpi.com

Research Applications and Advanced Derivatization Strategies

Building Blocks for Conjugated Organic Materials and Extended π-Systems

The extended π-system inherent in the structure of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- makes it an ideal candidate for the synthesis of advanced conjugated organic materials. These materials are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to systematically extend the conjugation length and introduce diverse substituents through this building block allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Monomers for Polyarylethynes and Related Polymers

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- serves as an exemplary AB-type monomer for the synthesis of polyarylethynes. The differential reactivity of the C-I and C-Br bonds in Sonogashira cross-coupling reactions is the cornerstone of its utility in this context. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This allows for selective coupling at the iodinated position while leaving the brominated position intact for subsequent polymerization or functionalization.

A typical polymerization strategy would involve a Sonogashira polycondensation reaction. In the initial step, the monomer would react with a terminal alkyne, selectively at the C-I bond, to form a dimer or oligomer that still possesses a terminal bromine atom and a terminal alkyne. This process can be repeated in a step-growth manner to yield high molecular weight polyarylethynes with a well-defined, alternating structure. The resulting polymers exhibit extended π-conjugation along the backbone, leading to interesting optical and electronic properties.

Table 1: Reactivity of Halides in Palladium-Catalyzed Cross-Coupling Reactions

Halogen Bond Relative Reactivity
C-I Highest
C-Br Intermediate

Scaffolds for Oligo(phenyleneethynylene) (OPE) Architectures

Oligo(phenyleneethynylene)s (OPEs) are well-defined, rigid-rod molecules that have been extensively studied as molecular wires and for their applications in molecular electronics and sensing. The synthesis of OPEs often relies on iterative cross-coupling strategies, and Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is an ideal starting material for such approaches.

The divergent reactivity of the two halogen atoms allows for a controlled, stepwise synthesis of OPEs. For instance, a Sonogashira coupling can be performed at the C-I bond with a protected terminal alkyne, such as trimethylsilylacetylene. Following deprotection of the silyl group, the resulting terminal alkyne can be coupled with another molecule of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-. This iterative process allows for the precise control of the oligomer length. The terminal bromine atom on the final OPE can then be used for further functionalization, such as anchoring the OPE to a surface or introducing a specific end-group.

Precursors in Complex Organic Synthesis

Beyond the realm of polymers and oligomers, the unique reactivity profile of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- makes it a powerful precursor for the synthesis of complex, multi-functionalized organic molecules.

Divergent Synthesis of Multi-Functionalized Aromatic and Heteroaromatic Systems

The concept of divergent synthesis, where a single starting material is used to generate a library of structurally diverse compounds, is a cornerstone of modern medicinal and materials chemistry. Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is perfectly suited for this approach.

A synthetic chemist can leverage the sequential reactivity of the C-I and C-Br bonds to introduce two different substituents in a controlled manner. For example, a Suzuki coupling could be performed at the C-I bond to introduce an aryl or heteroaryl group. Subsequently, a different coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, could be carried out at the C-Br bond to introduce an ethynyl, vinyl, or amino group, respectively. This stepwise approach provides access to a wide array of multi-functionalized aromatic compounds that would be challenging to synthesize through other methods.

Construction of Ladder-Type π-Conjugated Compounds and Annulated Systems

Ladder-type π-conjugated compounds are a class of materials characterized by their planar, rigid structures, which lead to enhanced electronic delocalization and improved charge transport properties. The synthesis of these materials often involves the creation of a "pre-ladder" polymer or oligomer, which is then subjected to a cyclization reaction to form the final ladder structure.

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- can be envisioned as a key component in the synthesis of such pre-ladder structures. Through a carefully designed polymerization sequence, it is possible to create a polymer with pendant reactive groups. For example, the ethynyl unit of the monomer could be incorporated into a polymer backbone, leaving the bromo- and iodo-phenyl groups as side chains. Subsequent intramolecular coupling reactions between these side chains could then lead to the formation of a ladder-like architecture. While direct examples utilizing this specific molecule are not prevalent, the structural motifs it provides are highly relevant to the design of precursors for annulated systems.

Ligand Precursors in Organometallic Chemistry and Catalysis

The phenylethynyl framework of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- can be incorporated into more complex ligand structures for use in organometallic chemistry and catalysis. The electronic properties of the resulting metal complexes can be tuned by the substituents on the phenyl rings.

For instance, the bromo- and iodo- functionalities can be replaced with coordinating groups such as pyridyl, phosphino, or other nitrogen or phosphorus-containing heterocycles through various cross-coupling reactions. The resulting multi-dentate ligands can then be used to chelate to a variety of transition metals, such as iridium, platinum, or palladium. For example, a Stille or Suzuki coupling could be used to introduce a pyridyl group at the 4-position of the iodo-phenyl ring, and a subsequent coupling at the bromo-phenyl position could introduce another coordinating moiety. These complexes can exhibit interesting photophysical properties, making them suitable for applications in areas like OLEDs (as phosphorescent emitters) or as catalysts in a range of organic transformations. The ability to systematically modify the ligand periphery starting from Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- offers a powerful tool for the rational design of novel organometallic complexes with tailored properties.

Table 2: Chemical Compounds Mentioned

Compound Name
Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-
Trimethylsilylacetylene
Iridium
Palladium

Methodological Development in Radiochemistry and Isotopic Labeling (e.g., ¹⁸F labeling of related aryl halides)

The strategic incorporation of positron-emitting radionuclides into complex organic molecules is a cornerstone of modern medical imaging, particularly Positron Emission Tomography (PET). nih.govfrontiersin.org Among the available radionuclides, Fluorine-18 (¹⁸F) is the most frequently used due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and a high positron emission rate (97%). nih.govfrontiersin.orgresearchgate.net These properties allow for the synthesis of radiotracers, their distribution, and subsequent in vivo imaging studies. nih.gov The development of robust and efficient methods for introducing ¹⁸F into molecules like Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is therefore of significant scientific interest.

The structure of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, which features both an iodoaryl and a bromoaryl group, makes it an excellent candidate for late-stage radiofluorination. Aryl halides are among the most common and accessible precursors for radiofluorination. frontiersin.org However, the direct nucleophilic aromatic substitution (SₙAr) of unactivated aryl halides with [¹⁸F]fluoride is challenging and typically requires harsh conditions and strong electron-withdrawing groups to activate the ring, a condition not met by this compound. uchicago.edu Consequently, extensive research has focused on developing transition-metal-mediated methods to facilitate this transformation under milder conditions and with broader substrate scope.

A significant breakthrough in this area has been the development of copper-mediated radiofluorination reactions. researchgate.netnih.govacs.orgacs.org These methods have proven to be efficient, robust, and practical for preparing ¹⁸F-labeled arenes from various precursors, including arylstannanes and arylboronic acids/esters. researchgate.netacs.org The iodo- and bromo- positions on "Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-" represent potential sites for such transformations, likely proceeding via an organometallic intermediate. For instance, copper-mediated methods have been successfully applied to the radiofluorination of a wide variety of arylboronic acids and arylstannanes, accommodating both electron-rich and electron-deficient systems. nih.govresearchgate.netacs.orgacs.org The general approach involves the reaction of a precursor with [¹⁸F]KF in the presence of a copper catalyst.

More recent advancements have enabled the copper-mediated radiofluorination of aryl iodides directly. nih.gov A notable method involves a photochemical approach using a mixture of Cu(I) and Cu(II) salts with AgF at room temperature, which has been adapted for radiofluorination with K¹⁸F. nih.gov Given that the carbon-iodine bond is generally more reactive than the carbon-bromine bond in such cross-coupling reactions, the 4-iodophenyl moiety of the target compound would be the expected site of initial radiofluorination.

The choice of precursor is a critical parameter in designing a radiolabeling synthesis. While aryl halides are attractive, other precursors such as aryliodonium salts, triarylsulfonium salts, and organoboron reagents have been extensively developed to label even non-activated aromatic rings. researchgate.netuchicago.eduresearchgate.net The table below summarizes key findings for copper-mediated ¹⁸F-labeling of various aryl precursors, which serves as a guide for potential labeling strategies for "Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-".

Precursor TypeCatalyst/MediatorKey Reaction ConditionsRadiochemical Conversion/Yield (RCY)Reference
Arylboronic AcidsCu(OTf)₂, PyridineDMF, 110 °C, 20 minModerate to high (e.g., 36-48%) acs.org
ArylstannanesCu(OTf)₂-Pyridine ComplexDMF or CH₃CN, 60-120 °CHigh functional group tolerance (e.g., 56% for [¹⁸F]F-DOPA derivative) nih.govacs.orgnih.gov
Aryl IodidesCu(I)/Cu(II) salts, AgOTfUVB light (313 nm), Room TemperatureEffective for diverse substrates nih.gov
Triarylsulfonium SaltsNone (SₙAr)DMSO or Acetonitrile, 110-150 °CApplicable to non-activated aryl rings researchgate.net

These methodological advancements provide a robust toolkit for the ¹⁸F-labeling of complex aryl halides. For a molecule such as Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, a copper-mediated strategy using the iodoaryl moiety as the reaction site would be a primary synthetic route to explore for the development of a novel PET imaging agent.

Future Research Directions and Emerging Paradigms in Halogenated Diarylethyne Chemistry

Development of Sustainable and Green Synthetic Approaches for Halogenated Aromatics

The synthesis of halogenated aromatics, including diarylethyne building blocks, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. The future of this field is intrinsically linked to the adoption of green chemistry principles to mitigate environmental impact.

Research is actively pursuing the development of catalytic systems that are both efficient and environmentally benign. One promising avenue is the use of biosourced palladium catalysts (Eco-Pd) for the reduction of aryl halides, which can operate in green solvent systems like glycerol (B35011) and n-butanol. tandfonline.com These approaches prevent the use of hazardous reagents and allow for catalyst recycling. tandfonline.com Direct C-H functionalization methodologies also represent a significant step toward greener synthesis by improving atom economy and reducing the number of synthetic steps required. rsc.org

Future synthetic strategies for compounds like Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- will likely move away from stoichiometric halogenating agents like elemental bromine, which are toxic and non-selective. cambridgescholars.com Instead, the focus is on catalytic oxidative halogenation processes that use safer, easily handled halide salts in conjunction with clean oxidants like hydrogen peroxide. rsc.org Another innovative, metal-free approach involves the aromatization addition reaction of alkynes (Hexadehydro-Diels-Alder, HDDA), which can construct C-C and C-X bonds in a single step with high atom economy. chu.edu.cn

ParameterTraditional Synthesis (e.g., Sonogashira Coupling)Emerging Green Approach (e.g., HDDA Reaction)
Catalyst Palladium/Copper complexesMetal-free
Solvent Anhydrous organic solvents (e.g., Diisopropylamine)Mixed aqueous systems (e.g., DMF/water)
Reagents Pre-halogenated arenes, terminal alkynesTetraynes, allyl halides
Byproducts Metal salts, organic wasteMinimal, high atom economy
Conditions Inert atmosphere, anhydrous conditionsAir atmosphere, operable

An illustrative comparison of traditional vs. emerging green synthetic approaches for diarylethyne frameworks.

Exploration of Photocatalytic and Electrocatalytic Methodologies for C-C and C-X Bond Formations

The formation of carbon-carbon (C-C) and carbon-halogen (C-X) bonds is fundamental to the synthesis of diarylethynes. Photocatalysis and electrocatalysis are emerging as powerful tools to drive these transformations under exceptionally mild conditions, offering alternatives to traditional thermal methods.

Visible-light photoredox catalysis, using catalysts like ruthenium ([Ru(bpy)3]2+) or iridium complexes, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from aryl halides. nih.govbeilstein-journals.org This strategy enables unique bond formations that are often difficult to achieve through conventional means. beilstein-journals.org The combination of photocatalysis with transition metal catalysis, such as nickel, has proven particularly effective for cross-coupling reactions, including the formation of C(sp²)-C(sp³) bonds from aryl halide electrophiles. princeton.edu This dual catalytic approach allows for the modulation of a transition metal's reactivity through light-induced electron transfer events. princeton.edu

Electrocatalysis offers another sustainable pathway, using electrical current to drive redox reactions and reduce the need for chemical oxidants or reductants. nih.gov For instance, electrochemically-driven, nickel-catalyzed cross-electrophile coupling of aryl bromides with alkyl bromides presents a greener route for C-C bond formation. digitellinc.com Future work on Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- will likely leverage these methodologies to selectively activate either the C-Br or C-I bond for subsequent coupling reactions, driven by light or electricity under ambient temperature and pressure.

Reaction TypeConventional Method (e.g., Heck Reaction)Photocatalytic/Electrocatalytic Method
Energy Input Thermal (heating/reflux)Visible Light or Electrical Current
Catalyst System Palladium complexesPhotocatalyst (e.g., Ir/Ru) and/or Nickel co-catalyst
Reaction Conditions High temperature, often inert atmosphereRoom temperature, milder conditions
Selectivity Often requires specific ligands/additivesCan offer unique selectivity via radical pathways
Sustainability Higher energy consumptionLower energy input, reduced need for chemical redox agents

A comparison of conventional thermal methods versus photocatalytic/electrocatalytic approaches for bond formation.

Advanced Computational Tools for Predictive Synthesis and Materials Design

As molecular complexity increases, the role of computational chemistry in predicting reaction outcomes and material properties becomes indispensable. Advanced computational tools are shifting the paradigm from trial-and-error synthesis to rational, in silico design.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these predictive tools. researchgate.netnih.gov These methods allow researchers to calculate the equilibrium geometry, electronic structures, and absorption spectra of complex molecules like halogenated diarylethynes before they are synthesized. researchgate.netrsc.org This predictive power is crucial for designing molecules with specific optical or electronic properties for applications in materials science. rsc.org For example, DFT can help rationalize how different structural components of a molecule influence its performance, guiding the synthesis of more efficient materials. rsc.org

Beyond property prediction, machine learning models are being developed to forecast the site- and regioselectivity of organic reactions, a critical challenge in multi-functionalized molecules. researchgate.net By training neural networks on vast datasets of known reactions, these tools can predict the most likely outcome of a synthetic step, accelerating the discovery of efficient reaction pathways. researchgate.netmit.edu For a molecule like Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-, these computational models can predict which halogen is more likely to react under specific conditions or guide the design of derivatives with tailored electronic properties for use in dye-sensitized solar cells or other devices. nih.govacs.org

Computational ToolApplication in Diarylethyne ChemistryPredicted Parameter
Density Functional Theory (DFT) Geometry optimization and electronic structure analysisBond lengths, dipole moments, orbital energies (HOMO/LUMO)
Time-Dependent DFT (TD-DFT) Prediction of UV-vis absorption spectraMaximum absorption wavelength (λmax), oscillator strength
Machine Learning Models Prediction of reaction selectivity and outcomesSite-selectivity in cross-coupling, reaction yield estimation

An overview of advanced computational tools and their applications in the design and synthesis of halogenated molecules.

Expanding the Scope of Orthogonal Functionalization for Novel Molecular Systems and Applications

The presence of two different halogen atoms (bromine and iodine) on the diarylethyne scaffold of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- makes it an ideal substrate for orthogonal functionalization. This involves the selective, stepwise reaction at different sites within the molecule, enabling the construction of highly complex and precisely defined molecular architectures.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of this strategy. Palladium-catalyzed cross-coupling reactions can be fine-tuned to react selectively at the more reactive C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction. nih.gov This sequential approach allows for the controlled, step-by-step assembly of oligoarenes and other complex conjugated systems. nih.govresearchgate.net

Future research will focus on refining the catalysts and reaction conditions to achieve even greater control over this selectivity. Strategies may involve simply adjusting temperature or adding specific ligands to the catalyst system to switch its reactivity from one site to another in a one-pot procedure. nih.gov This powerful approach enables the synthesis of advanced materials where different functional groups can be precisely positioned. For example, one could first perform a Sonogashira coupling at the C-I position and then a Suzuki or Buchwald-Hartwig amination at the C-Br position, leading to multifunctional molecules that would be difficult to access through other methods. researchgate.net

Design of Smart Chemical Sensors and Responsive Materials through Architectural Control

The rigid, conjugated structure of the diarylethyne core makes it an excellent backbone for the construction of smart materials and chemical sensors. The ability to precisely control the molecular architecture through methods like orthogonal functionalization is key to developing materials that can respond to external stimuli such as light, heat, or the presence of specific analytes. oup.com

Diarylethenes, which share structural similarities, are a well-studied class of photoswitches that undergo reversible structural changes upon irradiation, leading to changes in color and other properties. chemrxiv.orgresearchgate.net By incorporating the diarylethyne unit into larger polymer chains or supramolecular assemblies, it is possible to create materials whose optical and electronic properties can be modulated. oup.com For example, polymers containing aryleneethynylene units can exhibit fluorescent responses to temperature changes or the binding of chemical analytes. oup.com

Future directions will involve using Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- as a primary building block to create sophisticated sensor systems. The two distinct halogen sites allow for the attachment of both a recognition unit (e.g., a receptor for a specific ion or molecule) and a signaling unit (e.g., a fluorophore). The binding of an analyte to the receptor could induce a conformational change that alters the electronic communication along the diarylethyne backbone, resulting in a detectable change in the fluorophore's emission. This level of architectural control is paramount for designing the next generation of responsive materials for applications in diagnostics, environmental monitoring, and data storage. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-?

  • Methodological Answer : The compound is typically synthesized via Sonogashira cross-coupling between 1-bromo-4-ethynylbenzene and 4-iodoiodobenzene. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide as a co-catalyst, and an inert atmosphere (argon/nitrogen). Post-synthesis purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How is the structural integrity of this compound verified after synthesis?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms substituent positions and coupling patterns. The ethynyl (C≡C) stretch is identified via FT-IR spectroscopy (~2100–2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak, while X-ray crystallography resolves stereoelectronic effects in the solid state .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : Its rigid ethynyl backbone and halogen substituents make it a precursor for conjugated polymers (e.g., organic semiconductors) and metal-organic frameworks (MOFs) . The iodine atom enables further functionalization via Ullmann or Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How do bromine and iodine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine undergoes oxidative addition more readily than iodine in Pd-catalyzed reactions due to its lower electronegativity. However, iodine’s larger atomic radius introduces steric hindrance, requiring ligand optimization (e.g., XPhos or SPhos). Competitive pathways are analyzed via kinetic isotope effect (KIE) studies and DFT calculations .

Q. What strategies resolve contradictions in reported yields for halogenated ethynylbenzene derivatives?

  • Methodological Answer : Systematic screening of solvent polarity (e.g., DMF vs. THF) and ligand-to-metal ratios minimizes side reactions. In situ NMR monitoring tracks intermediate formation, while Arrhenius plots identify temperature-dependent yield variations. Contradictions often arise from trace oxygen or moisture, necessitating strict inert conditions .

Q. Can computational methods predict the photophysical properties of this compound?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra by modeling electron transitions between HOMO-LUMO orbitals. Molecular dynamics (MD) simulations predict aggregation behavior in solvents, validated via fluorescence quenching experiments .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under ambient light?

  • Methodological Answer : Discrepancies arise from differences in crystallinity (amorphous vs. crystalline forms) and solvent residues (e.g., THF vs. DCM). Stability is assessed via accelerated aging tests under UV light, with degradation products analyzed by HPLC-MS . Impurity profiles from synthesis (e.g., residual Pd) also affect stability .

Q. How do steric effects impact regioselectivity in further functionalization?

  • Methodological Answer : The bulky iodophenyl group directs electrophilic substitution to the bromine-adjacent position. Steric maps generated via molecular modeling software (e.g., Gaussian) quantify spatial hindrance. Experimental validation uses competitive coupling reactions with para-substituted aryl halides .

Methodological Tables

Technique Application Reference
Sonogashira CouplingEthynyl bond formation between halogenated aryl systems
TD-DFT SimulationsPrediction of UV-Vis absorption maxima and charge-transfer transitions
X-ray CrystallographyDefinitive structural elucidation of halogen-ethynyl spatial arrangements
Kinetic Isotope Effect (KIE)Differentiation between radical and polar reaction mechanisms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.